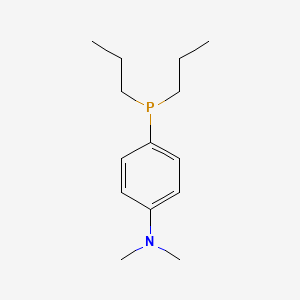
4-(Dipropylphosphanyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dipropylphosphanyl)-N,N-dimethylaniline is an organophosphorus compound that features a phosphanyl group attached to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dipropylphosphanyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with dipropylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. Common solvents used include tetrahydrofuran or dichloromethane, and the reaction may be catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dipropylphosphanyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphanyl group can coordinate with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Halogenating agents like bromine or chlorinating agents can be employed.
Coordination: Transition metal salts such as palladium chloride or nickel acetate are commonly used.
Major Products:
Oxidation: Phosphine oxide derivatives.
Substitution: Halogenated aniline derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
4-(Dipropylphosphanyl)-N,N-dimethylaniline has several applications in scientific research:
Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Industrial Applications: It can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Dipropylphosphanyl)-N,N-dimethylaniline largely depends on its role in specific reactions. As a ligand, it can coordinate with metal centers, influencing the electronic environment and reactivity of the metal. This coordination can facilitate various catalytic processes, including hydrogenation, cross-coupling, and polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Another widely used phosphine ligand with different steric and electronic properties.
Triethylphosphine: Similar in structure but with ethyl groups instead of propyl groups.
N,N-Dimethylaniline: Lacks the phosphanyl group but shares the aniline core structure.
Uniqueness: 4-(Dipropylphosphanyl)-N,N-dimethylaniline is unique due to the presence of both the phosphanyl and aniline groups, which confer distinct reactivity and coordination properties. This dual functionality makes it a versatile compound in various chemical applications.
Eigenschaften
CAS-Nummer |
21304-65-4 |
|---|---|
Molekularformel |
C14H24NP |
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
4-dipropylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H24NP/c1-5-11-16(12-6-2)14-9-7-13(8-10-14)15(3)4/h7-10H,5-6,11-12H2,1-4H3 |
InChI-Schlüssel |
XZVBOKFVYWSNNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(CCC)C1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
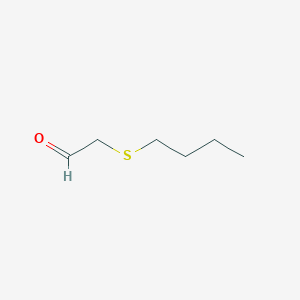

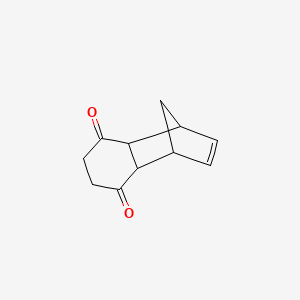
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
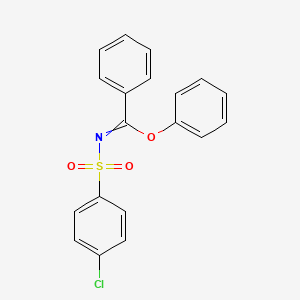

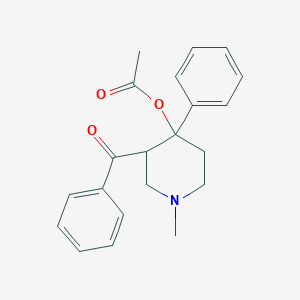
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)

